A Technical Guide to the Spectroscopic Characterization of 3-(2-Pyridyl)-2-propen-1-ol
A Technical Guide to the Spectroscopic Characterization of 3-(2-Pyridyl)-2-propen-1-ol
This document provides an in-depth guide to the spectroscopic analysis of 3-(2-Pyridyl)-2-propen-1-ol (CAS No: 131610-03-2), a valuable heterocyclic building block used in the synthesis of pharmaceuticals and functional materials.[1] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind its acquisition and interpretation, empowering researchers to confidently identify and characterize this molecule. The structural confirmation of such intermediates is a foundational step in any drug development or materials science workflow, ensuring the integrity of subsequent synthetic steps.
The molecule possesses several key structural features: a pyridine ring, a propenol chain with E-stereochemistry, and a primary alcohol.[2] Each of these components imparts a distinct signature across various spectroscopic techniques, which we will explore in detail.
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. For a molecule like 3-(2-Pyridyl)-2-propen-1-ol, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a map of all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons, governed by the n+1 rule.
Expertise & Causality:
-
Pyridine Protons (δ 7.0-8.6 ppm): These protons are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The proton at the C6' position (H6') is typically the most downfield due to its proximity to the electronegative nitrogen.
-
Vinylic Protons (δ 6.0-7.0 ppm): The protons on the C=C double bond (H2, H3) appear in this region. Their coupling constant (J value) is highly diagnostic of the alkene geometry. For the expected (E)-isomer, a large trans coupling constant (J ≈ 15-18 Hz) is anticipated between H2 and H3. This is a critical validation point.
-
Methylene Protons (δ ~4.3 ppm): The -CH₂- protons (H1a, H1b) are adjacent to both an oxygen atom and a double bond, causing a downfield shift. They will appear as a doublet due to coupling with the adjacent vinylic proton (H2).
-
Hydroxyl Proton (δ variable): The -OH proton signal can appear over a wide range and is often broad. Its chemical shift is sensitive to concentration, temperature, and solvent due to hydrogen bonding. A D₂O exchange experiment can be used for definitive confirmation, as the -OH peak will disappear.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~8.55 | d | ~4.5 | H6' |
| ~7.65 | td | ~7.7, 1.8 | H4' |
| ~7.25 | d | ~7.8 | H3' |
| ~7.15 | ddd | ~7.5, 4.8, 1.0 | H5' |
| ~6.90 | dt | ~15.8, 1.5 | H3 |
| ~6.40 | dt | ~15.8, 5.5 | H2 |
| ~4.35 | dd | ~5.5, 1.5 | H1 (CH₂) |
| Variable | br s | - | OH |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Being a less sensitive nucleus, it is typically acquired as a proton-decoupled spectrum, where each unique carbon appears as a singlet.
Expertise & Causality:
-
Pyridine Carbons (δ 120-160 ppm): The carbons of the pyridine ring resonate in the aromatic region. The C2' carbon, being directly attached to the substituent and adjacent to the nitrogen, is expected at a distinct chemical shift.
-
Vinylic Carbons (δ 125-135 ppm): The two sp² hybridized carbons of the alkene will appear in this range.
-
Methylene Carbon (δ ~63 ppm): The sp³ hybridized C1 carbon, directly attached to the electronegative oxygen atom, is the most upfield signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~155.5 | C2' |
| ~149.5 | C6' |
| ~136.5 | C4' |
| ~133.0 | C3 |
| ~128.5 | C2 |
| ~122.0 | C5' |
| ~121.5 | C3' |
| ~63.5 | C1 |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity. The choice of solvent and reference standard is critical.
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of 3-(2-Pyridyl)-2-propen-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its good solubilizing power and minimal signal overlap with the analyte. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum first, as it is faster. Optimize shim settings for field homogeneity. For the ¹³C spectrum, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the spectrum using the TMS signal.
-
Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Correlate with the ¹³C spectrum.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality:
-
O-H Stretch (3200-3600 cm⁻¹): The most prominent feature for an alcohol is a strong, broad absorption in this region. The broadening is a direct result of intermolecular hydrogen bonding, a trustworthy indicator of the hydroxyl group's presence.
-
C-H Stretches (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (methylene).
-
C=C and C=N Stretches (1580-1650 cm⁻¹): Multiple sharp peaks are expected in this region, corresponding to the C=C bond of the alkene and the C=C and C=N bonds within the pyridine ring.
-
C-O Stretch (1000-1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the primary alcohol is expected in this region. This peak confirms the alcohol functionality.
Table 3: Key IR Absorption Bands for 3-(2-Pyridyl)-2-propen-1-ol
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3200-3600 | Strong, Broad | O-H Stretch | Alcohol |
| 3010-3080 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2850-2960 | Medium | C-H Stretch | Methylene (CH₂) |
| ~1640 | Medium | C=C Stretch | Alkene |
| ~1590, ~1560 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
The ATR technique is a modern, efficient method that requires minimal sample preparation.
Caption: Workflow for ATR-IR data acquisition.
-
Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it measures the ambient atmosphere (H₂O, CO₂), which the instrument software will then subtract from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum. The data is processed automatically to yield a transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For 3-(2-Pyridyl)-2-propen-1-ol, the molecular formula is C₈H₉NO, with a monoisotopic mass of 135.0684 Da and an average molecular weight of 135.16 g/mol .[2]
Expertise & Causality:
-
Molecular Ion (M⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z = 135. This is the primary piece of evidence for the compound's molecular weight.
-
Key Fragmentation Pathways: The stability of the pyridine ring and the lability of the alcohol group dictate the fragmentation.
-
Loss of Water ([M-18]⁺•): A common fragmentation for alcohols is the loss of a water molecule, which would yield a peak at m/z = 117.
-
Loss of Hydroxyl Radical ([M-17]⁺): Cleavage of the C-O bond can result in the loss of an •OH radical, giving a peak at m/z = 118.
-
Tropylium-like Ions: The pyridine ring itself can lead to characteristic fragments, such as the pyridinium cation or related structures.
-
Caption: Plausible fragmentation pathways in EI-Mass Spectrometry.
Table 4: Predicted Key Fragments in Mass Spectrometry (EI)
| m/z | Proposed Identity |
|---|---|
| 135 | [M]⁺• (Molecular Ion) |
| 118 | [M - •OH]⁺ |
| 117 | [M - H₂O]⁺• |
| 106 | [M - CH₂OH]⁺• |
| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a GC inlet.
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
Conclusion
The structural verification of 3-(2-Pyridyl)-2-propen-1-ol is achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the E-alkene stereochemistry and proton connectivity, ¹³C NMR validates the carbon backbone, IR spectroscopy provides definitive evidence of the alcohol and pyridine functional groups, and Mass Spectrometry confirms the molecular weight and provides corroborating structural data through fragmentation. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important synthetic intermediate for researchers in drug discovery and materials science.
References
-
SpectraBase. (2024). 3-(2-Pyridinyl)-2-propyn-1-ol. John Wiley & Sons, Inc. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]
-
PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]
-
The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST Chemistry WebBook. [Link]
-
MySkinRecipes. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. [Link]
-
ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]
